Slower Erythrocyte Uptake Kinetics Compared to Dorzolamide
N-Deethyldorzolamide exhibits a markedly slower uptake into human erythrocytes compared to the parent drug dorzolamide. In an in vitro study, the uptake of dorzolamide by erythrocytes was 'much faster' than that of N-deethyldorzolamide [1]. This kinetic difference is critical for understanding the in vivo disposition and accumulation of the metabolite during chronic therapy. While dorzolamide rapidly distributes into RBCs and binds primarily to CA-II with high affinity (Kd = 0.0011 μM), N-deethyldorzolamide shows a slower uptake and binds mainly to CA-I, contributing to a distinct and prolonged washout phase [1].
| Evidence Dimension | Erythrocyte uptake rate in vitro |
|---|---|
| Target Compound Data | Slower uptake; 'much faster' uptake observed for comparator |
| Comparator Or Baseline | Dorzolamide |
| Quantified Difference | Qualitatively observed as 'much faster' uptake for dorzolamide |
| Conditions | Human erythrocytes in vitro, incubation with 20 or 200 μM of each compound |
Why This Matters
This kinetic distinction is essential for pharmacokinetic modeling studies, as it explains the slower accumulation and prolonged retention of the metabolite in RBCs, which has implications for washout periods in patients discontinuing dorzolamide therapy.
- [1] Hasegawa T, Hara K, Hata S. Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro. Drug Metab Dispos. 1994 May;22(3):377-82. View Source
